4'-Acetoxy-5-chlorovalerophenone
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Overview
Description
4’-Acetoxy-5-chlorovalerophenone is an organic compound with the molecular formula C13H15ClO3 It is a derivative of valerophenone, characterized by the presence of an acetoxy group at the 4’ position and a chlorine atom at the 5 position of the valerophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Acetoxy-5-chlorovalerophenone typically involves the acetylation of 5-chlorovalerophenone. The process can be summarized as follows:
Starting Material: 5-chlorovalerophenone.
Reagent: Acetic anhydride.
Catalyst: A suitable acid catalyst such as sulfuric acid or phosphoric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 4’-Acetoxy-5-chlorovalerophenone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4’-Acetoxy-5-chlorovalerophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of 4’-acetoxy-5-chlorobenzoic acid.
Reduction: Formation of 4’-acetoxy-5-chlorovalerophenol.
Substitution: Formation of various substituted valerophenone derivatives.
Scientific Research Applications
4’-Acetoxy-5-chlorovalerophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Acetoxy-5-chlorovalerophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding phenol. This phenol can then participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
4’-Hydroxy-5-chlorovalerophenone: Lacks the acetoxy group, leading to different reactivity and applications.
4’-Methoxy-5-chlorovalerophenone: Contains a methoxy group instead of an acetoxy group, affecting its chemical behavior.
5-Chlorovalerophenone: The parent compound without any substituents at the 4’ position.
Uniqueness: 4’-Acetoxy-5-chlorovalerophenone is unique due to the presence of both an acetoxy group and a chlorine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
[4-(5-chloropentanoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-10(15)17-12-7-5-11(6-8-12)13(16)4-2-3-9-14/h5-8H,2-4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIREIYHGGVLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645205 |
Source
|
Record name | 4-(5-Chloropentanoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-94-2 |
Source
|
Record name | 4-(5-Chloropentanoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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